molecular formula C18H21N3O3S B2562130 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310157-51-6

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2562130
CAS No.: 2310157-51-6
M. Wt: 359.44
InChI Key: WGDFJSOWHNUHFI-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a cyclopentapyrazole core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiolane ring, followed by the construction of the cyclopentapyrazole core, and finally, the introduction of the carboxamide group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-4-2-5-13(10-12)19-18(22)17-15-6-3-7-16(15)20-21(17)14-8-9-25(23,24)11-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFJSOWHNUHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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